2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid
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Overview
Description
2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenylacrylic Acid Backbone: This can be achieved through a Knoevenagel condensation reaction between benzaldehyde and malonic acid in the presence of a base such as piperidine.
Introduction of the Morpholinoethyl Group: The phenylacrylic acid derivative is then reacted with 2-chloroethylmorpholine in the presence of a base like potassium carbonate to introduce the morpholinoethyl group.
Carbamoylation: The resulting intermediate is treated with an isocyanate derivative to form the carbamoyl group.
Hydroxylation: Finally, the compound is hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(o-((2-piperidinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid
- 2-Hydroxy-3-(o-((2-pyrrolidinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid
- 2-Hydroxy-3-(o-((2-azetidinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid
Uniqueness
2-Hydroxy-3-(o-((2-morpholinoethyl)carbamoyl)phenyl)-3-phenylacrylic acid is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
112392-96-8 |
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Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(Z)-2-hydroxy-3-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O5/c25-20(22(27)28)19(16-6-2-1-3-7-16)17-8-4-5-9-18(17)21(26)23-10-11-24-12-14-29-15-13-24/h1-9,25H,10-15H2,(H,23,26)(H,27,28)/b20-19- |
InChI Key |
IBIZGJMOPOWKOU-VXPUYCOJSA-N |
Isomeric SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2/C(=C(/C(=O)O)\O)/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=C2C(=C(C(=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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